REACTION_CXSMILES
|
[CH3:1][NH2:2].[C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][S:12](Cl)(=[O:14])=[O:13])=[CH:7][CH:6]=1)#[N:4]>O1CCCC1>[C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][S:12]([NH:2][CH3:1])(=[O:14])=[O:13])=[CH:7][CH:6]=1)#[N:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for a further hour at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
DISTILLATION
|
Details
|
the excess methylamine together with the solvent was distilled off in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with diethylether
|
Type
|
CUSTOM
|
Details
|
The crystals formed
|
Type
|
FILTRATION
|
Details
|
were suction filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
420 mg (54% of theory) of colourless crystals were obtained
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=CC=C(C=C1)CS(=O)(=O)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |